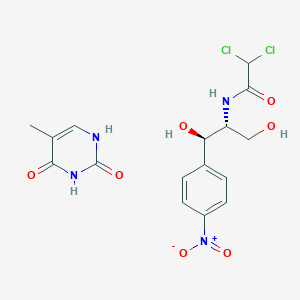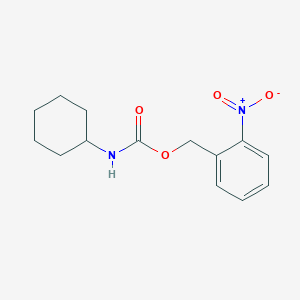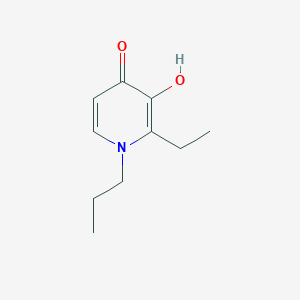
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (6F-DMP) is a heterocyclic compound that is used in various scientific research applications. It is a five-membered ring containing two nitrogen atoms, and it is a versatile building block for organic synthesis. 6F-DMP has been studied for its potential in the fields of medicinal chemistry, biochemistry, and drug discovery.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione has been studied for its potential in the fields of medicinal chemistry, biochemistry, and drug discovery. It has been used as a starting material for the synthesis of various bioactive compounds, such as anti-inflammatory drugs and anticancer agents. It has also been used as a building block for the synthesis of small molecules and peptides.
Wirkmechanismus
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is believed to interact with various proteins and enzymes in the body, leading to various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione are still being studied. In animal studies, it has been found to reduce inflammation, reduce pain, and reduce oxidative stress. It has also been found to have anti-cancer activity in cell culture studies. Additionally, it has been found to have neuroprotective effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is available commercially. Additionally, it is relatively stable and can be stored for long periods of time. However, 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is not soluble in water, so it must be dissolved in an organic solvent before use.
Zukünftige Richtungen
Future research on 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione could focus on its potential therapeutic applications. Studies could be conducted to determine its efficacy in treating various diseases and conditions. Additionally, studies could be conducted to further explore its mechanism of action and its biochemical and physiological effects. Further research could also focus on its potential toxicity, as well as its potential for drug-drug interactions. Finally, studies could be conducted to explore its potential for use in drug delivery systems.
Synthesemethoden
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione can be synthesized using a variety of methods. One method involves the reaction of 1,5-dimethyl-2-pyridone with fluorobenzene in the presence of a base such as sodium hydroxide. Another method involves the reaction of 1,5-dimethyl-2-pyridone with trifluoromethanesulfonic acid in the presence of a catalyst such as palladium.
Eigenschaften
IUPAC Name |
6-fluoro-1,5-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZDTGSHINPJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628605 |
Source


|
| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
112706-72-6 |
Source


|
| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)



![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)
